5-(Bromomethyl)oxazole
Overview
Description
5-(Bromomethyl)oxazole is a compound with the molecular formula C4H4BrNO . It is a heterocyclic compound that includes a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of oxazole-based molecules, including 5-(Bromomethyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is considered one of the most suitable strategies for preparing oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)oxazole includes a five-membered ring with one nitrogen atom and one oxygen atom . The InChI code for this compound isInChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2
. Physical And Chemical Properties Analysis
The molecular weight of 5-(Bromomethyl)oxazole is 161.98 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 59.7 . The compound has a rotatable bond count of 1 and does not have any hydrogen bond donors .Scientific Research Applications
Oxazole Scaffold in Therapeutics
Oxazoles, including compounds like 5-(Bromomethyl)oxazole, are significant due to their presence in various pharmacologically active derivatives. These compounds are part of therapeutic agents with diverse pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The flexibility of oxazole compounds in interacting with molecular targets such as enzymes and receptors makes them an attractive scaffold for developing new therapeutic agents with potential clinical relevance (Kaur et al., 2018).
Catalytic Synthesis and Versatility
1,3-Oxazole derivatives, to which 5-(Bromomethyl)oxazole belongs, are distinguished for their versatility, finding applications in fields like medicinal, pharmaceutical, agrochemical, and material sciences. The broad utility and versatility of these compounds have motivated the development of new methodologies for synthesizing novel substituted 1,3-oxazole derivatives, making them essential building blocks in various sectors. The catalytic synthesis methodologies, especially those employing metal catalysts, have garnered significant attention due to their efficiency and selectivity (Shinde et al., 2022).
Antiproliferative Activity in Cancer Research
Oxazole derivatives demonstrate considerable antiproliferative and antitumor activities, with studies indicating a range of biological actions including antifungal, antiparasitic, anti-inflammatory, and anticancer activities. The systematic review of these activities, especially in the context of thiazole and oxazole derivatives, underlines the importance of such compounds in medicinal chemistry and their potential in cancer treatment (Guerrero-Pepinosa et al., 2021).
Synthetic Strategies and Mechanism of Action in Anticancer Agents
The development of oxazole-based anticancer drugs is driven by the compound's ability to target various novel targets like STAT3 and G-quadruplex, inhibit tubulin protein to induce apoptosis in cancer cells, and impact multiple other molecular targets. The comprehensive review of synthetic strategies, targets, and structure-activity relationship studies of oxazole derivatives in cancer research highlights their significant potential in developing new anticancer drugs (Kulkarni et al., 2021).
Safety And Hazards
In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . The chemical should not be allowed to enter drains, and discharge into the environment must be avoided .
Future Directions
Oxazole-based molecules, including 5-(Bromomethyl)oxazole, have received attention from researchers globally due to their various biological activities . Future research may focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . These efforts can help overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .
properties
IUPAC Name |
5-(bromomethyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDMJZUHSLWFNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470235 | |
Record name | 5-(BROMOMETHYL)OXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)oxazole | |
CAS RN |
127232-42-2 | |
Record name | 5-(BROMOMETHYL)OXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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